N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBPDGHFUPHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification process can be optimized using automated chromatography systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetic acid, while reduction may produce N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylethylamine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing promising activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in apoptosis or cell death .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Heterocyclic Core : The benzimidazole in the target compound differs from benzothiazole () in nitrogen vs. sulfur content, affecting electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The ethyl group in the target compound introduces steric hindrance compared to trifluoromethyl () or chloro () groups, which primarily alter electronic properties.
- Linkage : The phenylacetamide moiety is common across analogs, suggesting shared pharmacokinetic traits like solubility and bioavailability .
Comparison :
- Click chemistry () offers regioselectivity and mild conditions, while metal-catalyzed methods () require higher temperatures but achieve excellent yields.
- The target compound’s synthesis may face challenges due to steric hindrance from the ethyl group, necessitating optimized catalysts or solvents.
Physicochemical Properties
- Solubility : The benzimidazole core and phenyl group in the target compound likely reduce aqueous solubility compared to hydroxyl-containing analogs (). Triazole derivatives () may exhibit better solubility due to polar groups.
- Crystallinity : Benzothiazole and benzimidazole analogs () form stable crystals via π-π stacking, as confirmed by SHELXL refinement .
- Thermal Stability : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability compared to alkyl substituents.
Biological Activity
N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological mechanisms, and various studies that highlight its activity against different pathogens.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodiazole moiety linked to a phenylacetamide group. This configuration is crucial for its biological activity, as it allows interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O |
| Molecular Weight | 283.34 g/mol |
| CAS Number | 1111771 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Acetamide Moiety : Reaction with acetic acid derivatives to form the final product.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, phenylacetamide derivatives have been evaluated against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 µg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
In a study examining the antibacterial effects of phenylacetamide derivatives, compound 21 showed an MIC of 0.67 µg/mL against E. coli, indicating potent activity. The compounds also demonstrated a post-antibiotic effect lasting up to 2 hours at MIC concentrations .
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA topoisomerases, particularly ParE . This inhibition leads to disruption of DNA replication and ultimately bacterial cell death.
Safety and Toxicology
Safety assessments indicate that compounds in this class exhibit low toxicity towards mammalian cells, as evidenced by high selectivity indices in cytotoxicity assays . The selectivity index for some derivatives has been reported as high as 951.72, suggesting a favorable therapeutic window.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide derivatives and alkynes, using copper(II) acetate as a catalyst in a tert-butanol/water solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction with ethyl acetate and recrystallization in ethanol . Optimizing catalyst loading (e.g., 10 mol% Cu(OAc)₂), temperature (room temperature), and solvent ratios improves yield and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- IR Spectroscopy : Expect peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1590–1600 cm⁻¹) .
- NMR : In NMR (DMSO-d₆), look for singlet peaks at δ 5.38–5.48 ppm (methylene protons adjacent to triazole/amide groups) and aromatic protons in δ 7.20–8.61 ppm. NMR should show carbonyl carbons at ~165 ppm and triazole carbons at ~142 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What are the recommended protocols for assessing purity and ensuring compound stability during storage?
- Methodology : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). For stability, store the compound in anhydrous conditions (desiccator) at –20°C. Recrystallization from ethanol or methanol minimizes impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition) across studies?
- Methodology :
- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM) and substrate Km values. Include positive controls (e.g., known inhibitors) to validate assay conditions .
- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to calculate accurate IC₅₀ values. Address solubility issues using DMSO carriers (<1% v/v) .
- Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding motifs) to identify conformational differences affecting activity .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?
- Methodology : Challenges include twinning, disorder in the ethyl-benzodiazole moiety, and weak diffraction. SHELXL refines anisotropic displacement parameters and resolves hydrogen bonding (e.g., N–H⋯N interactions) via iterative least-squares cycles. Use SHELXD for experimental phasing if heavy atoms are absent .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the benzodiazole moiety for therapeutic applications?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzodiazole 4-position.
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with Hammett σ values or steric parameters .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key residues (e.g., hydrophobic pockets) .
Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., receptors)?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) over 100 ns to assess stability of hydrogen bonds and π-π stacking .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energies, focusing on contributions from the phenylacetamide group .
Q. How can conflicting data in cytotoxicity assays (e.g., varying IC₅₀ across cell lines) be systematically addressed?
- Methodology :
- Cell Line Authentication : Use STR profiling to confirm cell line identity.
- Proliferation Assays : Compare MTT and ATP-based luminescence assays to rule out false positives.
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
